molecular formula C12H22NO4S+ B12441616 Choline; para-toluene sulfonate

Choline; para-toluene sulfonate

Cat. No.: B12441616
M. Wt: 276.37 g/mol
InChI Key: DVGVMQVOCJNXNJ-UHFFFAOYSA-N
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Description

Choline; para-toluene sulfonate: is a compound that combines choline, an essential nutrient, with para-toluene sulfonate, a derivative of toluene. Choline is vital for various biological functions, including neurotransmitter synthesis and cell membrane integrity. Para-toluene sulfonate, on the other hand, is known for its role in organic synthesis as a strong acid catalyst. The combination of these two components results in a compound with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of choline; para-toluene sulfonate typically involves the reaction of choline with para-toluene sulfonic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Choline} + \text{para-Toluene Sulfonic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of para-toluene sulfonic acid involves the sulfonation of toluene using concentrated sulfuric acid. The resulting para-toluene sulfonic acid is then purified and reacted with choline to produce this compound. This process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Choline; para-toluene sulfonate can undergo various chemical reactions, including:

    Oxidation: The para-toluene sulfonate component can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of para-toluene sulfonate can yield sulfonic acids, while substitution reactions can produce a variety of sulfonate esters .

Scientific Research Applications

Chemistry: Choline; para-toluene sulfonate is used as a catalyst in various organic synthesis reactions. Its strong acidic nature makes it suitable for catalyzing esterification, transesterification, and acetalization reactions .

Biology: In biological research, choline is essential for studying cell membrane integrity and neurotransmitter synthesis. The compound is used in experiments to understand the role of choline in cellular functions and its impact on health .

Medicine: this compound is investigated for its potential therapeutic applications. Choline is known to mitigate the effects of neurological disorders such as Parkinsonism and tardive dyskinesia. The compound’s role in lipid metabolism and liver function is also of interest in medical research .

Industry: In the industrial sector, para-toluene sulfonate is used in the production of detergents, dyes, and pharmaceuticals. Its role as a catalyst in various chemical processes makes it valuable in manufacturing .

Mechanism of Action

The mechanism of action of choline; para-toluene sulfonate involves the interaction of choline with cellular components. Choline is a precursor to acetylcholine, a neurotransmitter essential for nerve conduction. It also plays a role in lipid metabolism and cell membrane integrity. Para-toluene sulfonate acts as a catalyst in chemical reactions, facilitating the formation of various products by lowering the activation energy required for the reactions .

Comparison with Similar Compounds

    Benzenesulfonic Acid: Similar to para-toluene sulfonate, benzenesulfonic acid is used as a catalyst in organic synthesis.

    Sulfanilic Acid: Another sulfonic acid derivative with applications in dye production and organic synthesis.

    Toluene-4-sulfonic Acid: A closely related compound with similar catalytic properties

Uniqueness: Choline; para-toluene sulfonate is unique due to the combination of choline’s biological significance and para-toluene sulfonate’s catalytic properties. This dual functionality makes it valuable in both scientific research and industrial applications.

Biological Activity

Choline; para-toluene sulfonate (CAS 55357-38-5) is a compound that combines the essential nutrient choline with para-toluene sulfonate. This article provides an overview of its biological activity, including its physiological roles, mechanisms of action, and relevant research findings.

Overview of Choline

Choline is a vital nutrient that plays significant roles in various biological processes, including:

  • Cell Membrane Integrity : Choline is a precursor to phosphatidylcholine, a major component of cell membranes.
  • Neurotransmission : It is involved in the synthesis of acetylcholine, a neurotransmitter critical for muscle control and cognitive functions.
  • Methylation Reactions : Choline contributes to methyl group transfers, influencing gene expression and lipid metabolism.

Structure and Properties

This compound features a sulfonate group that may enhance its solubility and bioavailability compared to choline alone. The structural formula can be represented as:

C7H10NO3S\text{C}_7\text{H}_{10}\text{NO}_3\text{S}

Physiological Roles

  • Transport Mechanisms : Choline uptake in bacteria occurs through specific transport systems that can be influenced by environmental conditions such as osmolarity. For example, increased osmolarity can inhibit choline uptake while promoting glycine betaine transport .
  • Enzymatic Conversion : The conversion of choline to glycine betaine involves enzymes such as choline dehydrogenase and betaine-aldehyde dehydrogenase. These enzymes facilitate the metabolic pathways that support bacterial survival in high-salt environments .

Case Studies

  • Choline Utilization in Rhizobia : A study focused on various Rhizobium species demonstrated their ability to metabolize choline effectively, contributing to their competitiveness in the rhizosphere. The presence of specific genes encoding for choline-utilizing enzymes was identified, indicating a well-adapted metabolic pathway .
  • Biodegradation Studies : Research on Pantoea agglomerans revealed that under optimal osmolarity (0.6 M), the strain could achieve up to 80% biodegradation of choline NTF2, producing significant amounts of exopolysaccharides (EPS) with notable emulsifying activities . This highlights the compound's potential environmental applications.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
OsmoprotectantConversion of choline to glycine betaine enhances osmotolerance
Microbial GrowthUtilization of choline as a carbon/nitrogen source by various bacteria
BiodegradationHigh biodegradation rates observed in Pantoea agglomerans
Enzymatic PathwaysInvolvement of choline dehydrogenase and betaine-aldehyde dehydrogenase

Properties

Molecular Formula

C12H22NO4S+

Molecular Weight

276.37 g/mol

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C5H14NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5-7/h2-5H,1H3,(H,8,9,10);7H,4-5H2,1-3H3/q;+1

InChI Key

DVGVMQVOCJNXNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[N+](C)(C)CCO

Origin of Product

United States

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